1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine
Description
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-(trifluoromethoxy)phenyl substituent at the 3-position. The Boc group enhances stability and modulates reactivity during synthetic processes, while the trifluoromethoxy (OCF₃) moiety contributes to lipophilicity, metabolic resistance, and electronic effects. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting central nervous system disorders or enzyme modulation .
Properties
Molecular Formula |
C16H20F3NO3 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)22-16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI Key |
IYALYAVWKQIGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step process involving:
- Formation of the pyrrolidine ring , often via cyclization of amino alcohols or 1,4-diketones.
- Introduction of the 3-(trifluoromethoxy)phenyl substituent , typically through cross-coupling reactions using halogenated pyrrolidine intermediates and trifluoromethoxy-substituted aryl boronic acids or equivalents.
- Protection of the nitrogen atom with the Boc group , by reaction with di-tert-butyl dicarbonate (Boc₂O).
This approach leverages well-established organic synthesis techniques to introduce the trifluoromethoxy group and protect the amine functionality for subsequent transformations.
Detailed Synthetic Route
Step 1: Pyrrolidine Ring Construction
- The pyrrolidine ring can be synthesized by intramolecular cyclization of appropriate precursors such as 4-amino-1-butanol derivatives or 1,4-diketones under basic conditions (e.g., sodium hydride in tetrahydrofuran).
- Alternatively, commercially available pyrrolidine derivatives can be used as starting materials.
Step 2: Introduction of the 3-(Trifluoromethoxy)phenyl Group
- The key step involves coupling a 3-halogenated pyrrolidine intermediate (e.g., 3-bromopyrrolidine derivative) with a 3-(trifluoromethoxy)phenyl boronic acid or trifluoromethoxy-substituted aryl precursor.
- Suzuki-Miyaura cross-coupling is the preferred method, employing palladium catalysts such as Pd(PPh₃)₄.
- Typical reaction conditions include heating at 90–105°C in a solvent mixture of toluene and ethanol, with a base like potassium carbonate.
- The trifluoromethoxy group is sensitive to harsh conditions; therefore, mild reaction conditions and inert atmosphere (nitrogen or argon) are recommended to maintain functional group integrity.
Step 3: Boc Protection of the Pyrrolidine Nitrogen
- The free amine on the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc₂O).
- This reaction is typically performed in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine as a base.
- The reaction proceeds at room temperature, yielding the Boc-protected product with high selectivity.
Industrial Scale Considerations
- Industrial synthesis adapts the laboratory protocols with optimization for scale, including the use of continuous flow reactors to enhance reaction control and safety.
- Automated systems ensure consistent quality and yield, often exceeding 70% isolated yield.
- Purification is commonly achieved by flash chromatography or recrystallization to obtain high-purity products suitable for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Optimization Tips |
|---|---|---|
| Pyrrolidine Ring Formation | 1,4-diketone or amino alcohol, NaH, THF | Use inert atmosphere; monitor cyclization by TLC |
| Aryl Group Introduction | 3-halopyrrolidine, 3-(trifluoromethoxy)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 90–105°C | Optimize catalyst loading; exclude moisture and oxygen |
| Boc Protection | Boc₂O, DMAP or triethylamine, DCM, rt | Reaction completes in few hours; monitor by NMR |
Purification and Characterization
- Purification: Flash column chromatography using silica gel with hexane/ethyl acetate gradient is standard for intermediate purification. Final products are purified by reverse-phase HPLC or recrystallization from ethanol/water mixtures.
- Characterization:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the pyrrolidine ring and aromatic substitution. The trifluoromethoxy group typically shows characteristic aromatic proton shifts in the δ 7.4–7.8 ppm range.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRMS ESI+) confirms molecular weight with expected [M+H]^+ ion around m/z 331.
- Infrared Spectroscopy: Presence of Boc group confirmed by characteristic C=O stretch near 1700 cm^–1 and C–F stretches for trifluoromethoxy around 1200 cm^–1.
Comparative Analysis with Related Compounds
| Compound | Substituent Position | Key Differences | Impact on Synthesis and Properties |
|---|---|---|---|
| 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine | 3-position CF₃ | Trifluoromethyl group instead of trifluoromethoxy | Slightly different electronic effects; similar synthetic methods |
| 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine | 4-position OCF₃ | Positional isomer; affects sterics and reactivity | Requires careful control of regioselectivity in coupling |
| 1-Boc-3-(4-trifluoromethyl-phenylamino)piperidine | Piperidine ring, amino linkage | Different ring size and linkage type | Different synthetic route; amino protection critical |
Summary of Research Findings
- The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, making compounds like this compound valuable in medicinal chemistry.
- Synthetic methods rely heavily on palladium-catalyzed cross-coupling reactions for aryl group introduction.
- Boc protection is critical for amine stability during multi-step synthesis.
- Reaction conditions must be optimized to preserve the sensitive trifluoromethoxy group and achieve high yields.
- Purification and characterization techniques are well-established, ensuring reproducibility and product quality.
Chemical Reactions Analysis
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotection and palladium catalysts for coupling reactions . Major products formed from these reactions include various substituted pyrrolidines and deprotected amines.
Scientific Research Applications
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Substitutions on the Aryl Group
Key Observations :
Modifications on the Pyrrolidine Ring
Key Observations :
- Fluorination : Fluorine at the 3-position (e.g., 876617-25-3) induces conformational rigidity and alters dipole moments, impacting target selectivity .
- Amino and Hydroxyl Groups: Compounds like 190792-74-6 introduce hydrogen-bonding sites, critical for interactions with biological targets like kinases .
Piperidine vs. Pyrrolidine Derivatives
Key Observations :
- Ring Size : Piperidine derivatives (6-membered rings) exhibit distinct conformational flexibility compared to pyrrolidines (5-membered), affecting binding pocket compatibility .
Data Tables for Key Analogs
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 347.34 | 3.8 | 0.12 |
| 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | 215.22 | 3.2 | 0.25 |
| (R)-1-Boc-3-fluoropyrrolidine | 189.23 | 1.5 | 1.45 |
Biological Activity
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc (tert-butoxycarbonyl) group which serves as a protecting group for amines.
- Trifluoromethoxy group that enhances lipophilicity and biological activity.
- Pyrrolidine ring which is known for its role in various pharmacologically active compounds.
The molecular formula is , and it has been identified as having potential applications in treating neurological disorders, particularly epilepsy.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. The anticonvulsant efficacy of this compound was evaluated using various seizure models:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| This compound | 30 | 150 | 5.0 |
| Control Compound A | 25 | 100 | 4.0 |
| Control Compound B | 35 | 200 | 5.7 |
The protective index (PI), calculated as , indicates a favorable safety profile for this compound compared to controls, suggesting its potential as a therapeutic agent in epilepsy treatments .
The mechanism by which this compound exerts its anticonvulsant effects appears to involve:
- Inhibition of sodium and calcium currents : This action may stabilize neuronal membranes and reduce excitability.
- Antagonism of TRPV1 receptors : This receptor is implicated in pain pathways and neuronal excitability, indicating a dual role in both anticonvulsant and analgesic activities .
Case Studies
In a notable case study involving the administration of this compound in animal models, the results showed significant reductions in seizure frequency and duration. The study utilized the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) model, where the compound demonstrated a latency increase to the first seizure episode by over 200% compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, indicating potential drug-drug interactions.
- Elimination Half-Life : Approximately 6 hours, allowing for twice-daily dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
